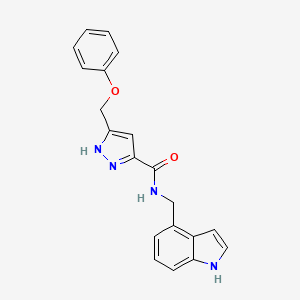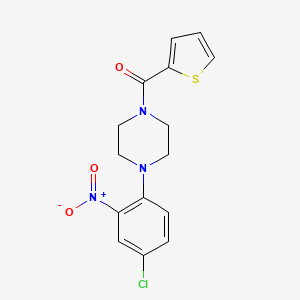![molecular formula C15H16ClNO2S2 B3930757 N-{2-[(4-chlorophenyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B3930757.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-4-methylbenzenesulfonamide
Descripción general
Descripción
N-{2-[(4-chlorophenyl)thio]ethyl}-4-methylbenzenesulfonamide, also known as CAY10595, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular signaling pathways. PKCs are involved in regulating cell growth, differentiation, and survival, and their dysregulation has been implicated in the development of several diseases, including cancer, diabetes, and cardiovascular disorders.
Mecanismo De Acción
N-{2-[(4-chlorophenyl)thio]ethyl}-4-methylbenzenesulfonamide inhibits the activity of PKCs by binding to their catalytic domain. PKCs require activation by phosphorylation to become active, and this compound prevents this activation by binding to the phosphorylation site. This leads to the inhibition of downstream signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease the phosphorylation of several downstream targets of PKCs, including Akt and ERK. These proteins are involved in regulating cell growth and survival, and their inhibition by this compound leads to the induction of apoptosis. This compound has also been shown to inhibit the expression of several genes that are involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(4-chlorophenyl)thio]ethyl}-4-methylbenzenesulfonamide has several advantages and limitations for lab experiments. Its small size and specificity make it an ideal tool for studying PKC signaling pathways. It can be used to investigate the role of PKCs in various cellular processes, including cell growth, differentiation, and survival. However, its specificity also limits its use, as it may not be effective against all isoforms of PKCs. Additionally, its potency may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of N-{2-[(4-chlorophenyl)thio]ethyl}-4-methylbenzenesulfonamide. One potential application is in the development of cancer therapeutics. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential application is in the treatment of cardiovascular diseases. PKCs are involved in regulating vascular tone and blood pressure, and their dysregulation has been implicated in the development of hypertension and atherosclerosis. This compound may be a potential therapeutic agent for these conditions. Finally, further research is needed to elucidate the specific isoforms of PKCs that are targeted by this compound and to determine its specificity in different cell types.
Aplicaciones Científicas De Investigación
N-{2-[(4-chlorophenyl)thio]ethyl}-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. In a study conducted on human prostate cancer cells, this compound was found to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. It has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S2/c1-12-2-8-15(9-3-12)21(18,19)17-10-11-20-14-6-4-13(16)5-7-14/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUILARFFJSPPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3930676.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3930679.png)

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3930690.png)
![methyl ({[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]carbonothioyl}thio)acetate](/img/structure/B3930698.png)



![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B3930726.png)

![10-acetyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930741.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B3930759.png)
![2-(4-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B3930771.png)
